1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid

Catalog No.
S715022
CAS No.
439109-76-9
M.F
C10H11N3O3
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-ca...

CAS Number

439109-76-9

Product Name

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid

IUPAC Name

4-methoxy-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C10H11N3O3/c1-5-7-8(16-3)6(10(14)15)4-11-9(7)13(2)12-5/h4H,1-3H3,(H,14,15)

InChI Key

FGSLAFUKFLYMRQ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=NC=C(C(=C12)OC)C(=O)O)C

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)OC)C(=O)O)C

Kinase Inhibitor Studies:

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid has been investigated for its potential to inhibit various kinases, which are enzymes involved in cell signaling pathways. A study published in the Journal of Medicinal Chemistry identified this compound as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), with potential applications in cancer therapy [].

Antibacterial Activity:

Another area of research explores the antibacterial properties of this compound. A study published in Bioorganic & Medicinal Chemistry Letters reported that 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid exhibited moderate antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its efficacy and potential mechanisms of action.

Other Potential Applications:

Limited research suggests that 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid may have additional potential applications in other areas of scientific research. These include:

  • Antiviral activity: A study published in Current Medicinal Chemistry reported weak antiviral activity against the influenza virus []. However, further investigation is necessary to understand its potential as an antiviral agent.
  • Neurodegenerative diseases: Some studies suggest potential neuroprotective effects, but more research is needed to confirm these findings [].

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound characterized by a pyrazolo-pyridine structure. This compound features a pyrazole ring fused to a pyridine ring, with additional substituents that include two methyl groups at the 1 and 3 positions, a methoxy group at the 4 position, and a carboxylic acid group at the 5 position. The molecular formula is C12H14N2O3, and its structure contributes to its unique chemical properties and biological activities.

Typical of carboxylic acids and heterocycles. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide.
  • Nucleophilic substitution: The methoxy group can be replaced by nucleophiles in specific conditions, allowing for the synthesis of derivatives.
  • Reduction: The compound's functional groups can be reduced to yield alcohols or amines.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid exhibits significant biological activities. Studies have indicated that it possesses:

  • Anti-inflammatory properties: It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antitumor activity: Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly due to its ability to induce apoptosis.
  • Neuroprotective effects: Some research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis.

These biological activities are attributed to its unique structure, which allows it to interact with various biological targets.

Several synthetic routes have been developed for producing 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as methyl 2-pyridinecarboxylate and hydrazine derivatives, cyclization can be achieved using acidic conditions.
  • Methylation: Methylation of the pyrazole nitrogen atoms can be performed using methyl iodide in the presence of a base.
  • Functional Group Modifications: Subsequent modifications can introduce the methoxy and carboxylic acid groups through standard organic reactions like methoxylation and carboxylation.

These synthetic approaches allow for the efficient production of the compound in laboratory settings.

The unique properties of 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid make it valuable in several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antitumor properties, it is being explored as a lead compound in drug development.
  • Agriculture: Potential applications as a pesticide or herbicide due to its biological activity against certain pests.
  • Material Science: Its heterocyclic structure may contribute to developing novel materials with specific electronic or optical properties.

Interaction studies have revealed that 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid interacts with various biological macromolecules:

  • Proteins: Binding studies indicate interactions with proteins involved in inflammatory pathways and cancer progression.
  • Enzymes: Inhibition assays demonstrate its potential to inhibit enzymes like cyclooxygenase and lipoxygenase.
  • Receptors: Research suggests possible binding affinity towards certain receptors involved in neurotransmission and inflammation.

These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid. A comparison highlights their uniqueness:

Compound NameStructureKey Properties
1-Methyl-4-methoxypyrazolo[3,4-b]pyridineSimilar pyrazolo-pyridine structureLess potent anti-inflammatory effects
1,3-DimethylpyrazolePyrazole ring without pyridineExhibits different pharmacological profiles
4-MethoxypyrazoleLacks carboxylic acid groupLimited biological activity compared to target compound

The presence of both methyl and methoxy groups alongside the carboxylic acid distinguishes 1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid from these similar compounds, contributing to its unique pharmacological properties.

XLogP3

0.7

Dates

Last modified: 08-15-2023

Explore Compound Types